Desmospray

Description

Properties

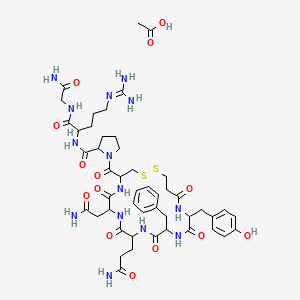

IUPAC Name |

acetic acid;N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H64N14O12S2.C2H4O2/c47-35(62)15-14-29-40(67)58-32(22-36(48)63)43(70)59-33(45(72)60-18-5-9-34(60)44(71)56-28(8-4-17-52-46(50)51)39(66)53-23-37(49)64)24-74-73-19-16-38(65)54-30(21-26-10-12-27(61)13-11-26)41(68)57-31(42(69)55-29)20-25-6-2-1-3-7-25;1-2(3)4/h1-3,6-7,10-13,28-34,61H,4-5,8-9,14-24H2,(H2,47,62)(H2,48,63)(H2,49,64)(H,53,66)(H,54,65)(H,55,69)(H,56,71)(H,57,68)(H,58,67)(H,59,70)(H4,50,51,52);1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLSVJHOYXJGGTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H68N14O14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1129.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Desmopressin on V2 Receptors

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Desmopressin (B549326) (dDAVP), a synthetic analogue of the endogenous hormone arginine vasopressin (AVP), serves as a potent and selective agonist for the vasopressin V2 receptor (V2R).[1] Its clinical utility in managing conditions such as central diabetes insipidus and certain bleeding disorders stems from a well-defined mechanism of action centered on the V2R.[2][3] This document provides a comprehensive technical overview of this mechanism, detailing the molecular signaling cascade, associated quantitative parameters, key experimental methodologies for its study, and visual representations of the involved pathways. Desmopressin's selectivity for the V2R over the V1a receptor minimizes the pressor effects associated with native vasopressin, enhancing its therapeutic profile.[4][5]

V2 Receptor Binding and Activation

Desmopressin is a synthetic peptide modified to increase its metabolic stability and selectivity for the V2R.[1] The V2R is a Class A G protein-coupled receptor (GPCR) primarily expressed on the basolateral membrane of principal cells in the renal collecting ducts and thick ascending limb.[6][7]

Upon binding, desmopressin induces a conformational change in the V2R, facilitating its primary interaction with the heterotrimeric Gs protein.[8][9] This interaction promotes the exchange of GDP for GTP on the Gαs subunit, leading to its dissociation from the Gβγ dimer and subsequent activation of downstream effectors.[9] While Gs is the canonical pathway, studies have shown the V2R is promiscuous and can also engage with other G protein families, including Gi/o and G12/13, and recruit β-arrestins, which can lead to G protein-independent signaling, such as the activation of the ERK pathway.[10][11]

Core Signaling Cascade: From cAMP to Aquaporin-2 Translocation

The activation of the V2R by desmopressin initiates a well-characterized signaling cascade that culminates in increased water reabsorption in the kidneys.[5]

-

Adenylyl Cyclase Activation & cAMP Production : The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[7][8] This results in a rapid and significant increase in intracellular cAMP concentration.[12]

-

Protein Kinase A (PKA) Activation : cAMP acts as a second messenger, binding to the regulatory subunits of Protein Kinase A (PKA) and causing the release and activation of its catalytic subunits.[5][13]

-

Aquaporin-2 (AQP2) Phosphorylation : Activated PKA phosphorylates various intracellular proteins, with a critical target being the aquaporin-2 (AQP2) water channel.[14][15] PKA-mediated phosphorylation occurs predominantly at the Serine-256 residue in the C-terminal tail of the AQP2 protein.[14] This phosphorylation is a crucial step for the subsequent trafficking of AQP2.

-

Vesicle Translocation and Membrane Fusion : In the basal state, AQP2 is located in intracellular storage vesicles.[16] Phosphorylation of AQP2 at S256 initiates the translocation of these vesicles along the cytoskeleton to the apical plasma membrane of the collecting duct cells.[14][17] This process involves a complex interplay of proteins, including the SNARE machinery (e.g., VAMP2, SNAP23), to facilitate vesicle docking and fusion with the membrane.[18]

-

Increased Water Permeability : The insertion of AQP2 channels into the apical membrane dramatically increases its permeability to water.[1][19] This allows for the passive reabsorption of water from the tubular fluid into the cell, down the osmotic gradient established by the renal medulla, thereby concentrating the urine.[20]

Beyond the primary PKA pathway, calcium signaling has been implicated. Vasopressin can induce intracellular calcium release from ryanodine-sensitive stores, a process essential for AQP2 trafficking via a calmodulin-dependent mechanism.[21]

Quantitative Data on Desmopressin-V2R Interaction

The interaction of desmopressin with the V2R and its downstream effects have been quantified in various studies. The following tables summarize key affinity and potency data.

| Parameter | Receptor | Value | Species/System | Reference |

| EC50 | V2 | 23.9 nM | Not Specified | |

| V1b | 11.4 nM | Not Specified | ||

| V2 | 0.05 nM | Human (cAMP production) | [22] | |

| Ki | V2 | 65.9 nM | Not Specified | |

| V1b | 5.84 nM | Not Specified |

Table 1: Receptor Binding and Functional Potency of Desmopressin. EC50 (half maximal effective concentration) reflects the concentration required to elicit 50% of the maximal response. Ki (inhibition constant) indicates the binding affinity of the ligand to the receptor.

| Parameter | Dose | Effect | Context | Reference |

| Intravenous Dose | 0.3 µg/kg | 3- to 6-fold increase in VWF and Factor VIII | Hemostatic effect | [20] |

| Intravenous Dose | 0.25 - 2.0 µg/kg | Management of bleeding | Rectal Cancer Patients | [23] |

| Intravenous Dose | 2 µg/kg | Reduced ascites and tumor nodules | Mouse Colon Cancer Model | [24] |

Table 2: In Vivo Effective Doses of Desmopressin. Doses and effects observed in clinical and preclinical studies for hemostatic and anti-tumor applications, which are also mediated by V2 receptors on endothelial cells.

Detailed Experimental Protocols

The study of desmopressin's mechanism of action relies on several key experimental techniques. Below are generalized protocols based on methodologies cited in the literature.

Protocol 1: Immunofluorescence Assay for AQP2 Translocation

This protocol is used to visually determine the subcellular localization of AQP2 in response to desmopressin stimulation.

-

Cell Culture/Tissue Preparation : Culture renal collecting duct cells (e.g., MDCK or IMCD-3 cells) on permeable supports until a polarized monolayer is formed.[25] Alternatively, prepare thin cryosections of kidney tissue.[14]

-

Stimulation : Treat the cells or tissue slices with a specific concentration of desmopressin (e.g., 1-10 nM) for a defined period (e.g., 15-30 minutes) at 37°C. A control group should be treated with vehicle alone.[26]

-

Fixation : Wash the samples with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization : Quench the fixation with ammonium (B1175870) chloride or glycine (B1666218), then permeabilize the cell membranes with a detergent like 0.1% Triton X-100 in PBS for 10 minutes to allow antibody access to intracellular epitopes.

-

Blocking : Incubate samples in a blocking buffer (e.g., PBS with 1% bovine serum albumin and 5% normal goat serum) for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation : Incubate with a primary antibody specific for AQP2 overnight at 4°C.

-

Secondary Antibody Incubation : Wash samples extensively and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) for 1-2 hours at room temperature in the dark.

-

Mounting and Imaging : Wash samples again, mount with an anti-fade mounting medium, and visualize using confocal laser scanning microscopy.[14] Apical membrane localization of AQP2 in desmopressin-treated samples, compared to the vesicular/cytoplasmic staining in control samples, indicates successful translocation.

Protocol 2: Cell Surface Biotinylation for Quantifying AQP2 Insertion

This biochemical assay quantifies the amount of AQP2 present at the cell surface.

-

Cell Culture and Stimulation : Grow polarized renal epithelial cells on permeable supports and stimulate with desmopressin as described in Protocol 1.

-

Biotinylation : Place the cells on ice to halt membrane trafficking. Wash with ice-cold PBS. Add a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) to the apical chamber and incubate for 30 minutes on ice.

-

Quenching : Quench the reaction by washing with a quenching buffer (e.g., PBS containing glycine or Tris) to inactivate any remaining biotin (B1667282) reagent.

-

Cell Lysis : Lyse the cells with a suitable lysis buffer containing protease inhibitors.

-

Streptavidin Pulldown : Centrifuge the lysate to pellet debris. Incubate the supernatant with streptavidin-agarose beads for several hours or overnight at 4°C to capture biotinylated (i.e., cell surface) proteins.

-

Elution and Immunoblotting : Wash the beads extensively to remove non-bound proteins. Elute the bound proteins by boiling in SDS-PAGE sample buffer.

-

Analysis : Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and perform an immunoblot analysis using a primary antibody against AQP2. The band intensity corresponds to the amount of AQP2 at the apical surface, which can be quantified by densitometry.[25]

Visualizations of Signaling and Experimental Pathways

Diagram 1: Desmopressin-V2R Core Signaling Cascade

Caption: Core signaling pathway of desmopressin at the V2 receptor in renal principal cells.

Diagram 2: Experimental Workflow for AQP2 Translocation Assay

Caption: Workflow for immunofluorescence analysis of AQP2 translocation.

Diagram 3: Logical Flow of Desmopressin's Antidiuretic Action

Caption: Logical progression from receptor binding to physiological antidiuretic effect.

References

- 1. Desmopressin | C46H64N14O12S2 | CID 5311065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. Discovery of Potent, Selective, and Short-Acting Peptidic V2 Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. litfl.com [litfl.com]

- 5. pharmacyfreak.com [pharmacyfreak.com]

- 6. Investigation of mechanism of desmopressin binding in vasopressin V2 receptor versus vasopressin V1a and oxytocin receptors: molecular dynamics simulation of the agonist-bound state in the membrane-aqueous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vasopressin–aquaporin-2 pathway: recent advances in understanding water balance disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Desmopressin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Molecular basis of V2 vasopressin receptor/Gs coupling selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. pnas.org [pnas.org]

- 12. google.com [google.com]

- 13. ahajournals.org [ahajournals.org]

- 14. A Protein Kinase A–Independent Pathway Controlling Aquaporin 2 Trafficking as a Possible Cause for the Syndrome of Inappropriate Antidiuresis Associated with Polycystic Kidney Disease 1 Haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Trafficking mechanism of water channel aquaporin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Aquaporin-2 - Wikipedia [en.wikipedia.org]

- 17. journals.physiology.org [journals.physiology.org]

- 18. Frontiers | The Trafficking of the Water Channel Aquaporin-2 in Renal Principal Cells—a Potential Target for Pharmacological Intervention in Cardiovascular Diseases [frontiersin.org]

- 19. Desmopressin - Wikipedia [en.wikipedia.org]

- 20. droracle.ai [droracle.ai]

- 21. Regulation of aquaporin-2 trafficking by vasopressin in the renal collecting duct. Roles of ryanodine-sensitive Ca2+ stores and calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. vasopressin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 23. Administration of the vasopressin analog desmopressin for the management of bleeding in rectal cancer patients: results of a phase I/II trial - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Effects of the synthetic vasopressin analog desmopressin in a mouse model of colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Role of cAMP/PKA signaling cascade in vasopressin-induced trafficking of TRPC3 channels in principal cells of the collecting duct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

Desmopressin Acetate: A Molecular and Functional Deep Dive for Drug Development Professionals

An In-depth Technical Guide

Introduction

Desmopressin (B549326) acetate, a synthetic analogue of the natural human hormone arginine vasopressin (AVP), represents a significant therapeutic advancement in the management of a range of conditions, primarily central diabetes insipidus, nocturnal enuresis, and certain bleeding disorders like mild hemophilia A and von Willebrand's disease.[1][2] Its clinical utility stems from a refined molecular structure that confers a highly selective pharmacological profile, maximizing desired therapeutic effects while minimizing the adverse pressor activities associated with its parent hormone. This technical guide provides a comprehensive overview of the molecular structure, mechanism of action, and functional characteristics of desmopressin acetate, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Characteristics

Desmopressin, also known as 1-deamino-8-D-arginine vasopressin (DDAVP), is a cyclic nonapeptide. Its structure is purposefully modified from that of native AVP to enhance its therapeutic index.

Structural Modifications from Arginine Vasopressin:

Two key modifications distinguish desmopressin from AVP:

-

Deamination of Cysteine at Position 1: The amino group of the N-terminal cysteine residue is removed. This alteration makes the molecule resistant to degradation by aminopeptidases, thereby significantly prolonging its plasma half-life compared to AVP.[3]

-

Substitution of L-Arginine with D-Arginine at Position 8: The naturally occurring L-isomer of arginine at position 8 is replaced with the D-isomer. This change dramatically reduces the molecule's affinity for the vasopressin V1a receptor, which mediates vasoconstriction, thus diminishing its pressor effects.[3]

The amino acid sequence of desmopressin is Mpr-Tyr-Phe-Gln-Asn-Cys-Pro-D-Arg-Gly-NH₂, where Mpr is β-mercaptopropionic acid, and a disulfide bond exists between the cysteine residues at positions 1 (as Mpr) and 6.[4]

| Characteristic | Desmopressin Acetate |

| Molecular Formula | C48H68N14O14S2[4][5][6] |

| Molecular Weight | 1129.27 g/mol [5][6] |

| CAS Number | 62288-83-9[5][6] |

| Amino Acid Sequence | Mpr-Tyr-Phe-Gln-Asn-Cys-Pro-D-Arg-Gly-NH₂[4] |

Mechanism of Action and Function

Desmopressin's therapeutic effects are mediated through its selective agonism of the vasopressin V2 receptor, a G-protein coupled receptor (GPCR).[5] This selective action underpins its two primary functions: antidiuresis and promotion of hemostasis.

Antidiuretic Function

The primary and most well-understood function of desmopressin is its antidiuretic effect, which is crucial for the treatment of central diabetes insipidus. This action is mediated by V2 receptors located on the basolateral membrane of the principal cells of the renal collecting ducts.[7]

The signaling pathway is as follows:

-

V2 Receptor Binding: Desmopressin binds to the V2 receptor.

-

G-Protein Activation: This binding activates the associated Gs protein, leading to the stimulation of adenylyl cyclase.[8]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[8]

-

PKA Activation: The rise in intracellular cAMP activates Protein Kinase A (PKA).[8]

-

Aquaporin-2 (AQP2) Translocation: PKA phosphorylates serine residues on the aquaporin-2 (AQP2) water channels.[8] This phosphorylation event triggers the translocation of AQP2-containing vesicles to the apical membrane of the collecting duct cells and their insertion into the membrane.

-

Water Reabsorption: The increased number of AQP2 channels in the apical membrane enhances the reabsorption of water from the tubular fluid back into the circulation.[7]

This cascade results in a decrease in urine volume and an increase in urine osmolality.

Hemostatic Function

Desmopressin is also utilized to manage mild to moderate bleeding disorders by promoting hemostasis. This effect is also mediated through the V2 receptor, but in this case, on endothelial cells.

The mechanism involves:

-

Endothelial V2 Receptor Binding: Desmopressin binds to V2 receptors on vascular endothelial cells.

-

Release of Hemostatic Factors: This interaction triggers the release of von Willebrand factor (vWF) and coagulation factor VIII from their storage sites in the Weibel-Palade bodies of endothelial cells.[9]

-

Enhanced Coagulation: The increased plasma concentrations of vWF and factor VIII enhance platelet adhesion to injured blood vessels and accelerate the intrinsic coagulation cascade, respectively, leading to improved clot formation.[9]

Quantitative Pharmacological Data

The therapeutic efficacy and safety profile of desmopressin are directly related to its receptor binding affinity and pharmacokinetic properties.

Receptor Binding Affinity and Functional Activity

Desmopressin's high selectivity for the V2 receptor over the V1a and V1b receptors is a cornerstone of its clinical utility, minimizing the vasopressor effects seen with vasopressin.

| Parameter | V1a Receptor | V1b Receptor | V2 Receptor | Reference |

| Ki (nM) | Negligible affinity | 5.84 | 65.9 | [10] |

| EC50 (nM) | - | 11.4 | 23.9 | [10] |

| ADH:Vasopressor Ratio | - | - | 2000-4000:1 (compared to vasopressin) | [6] |

Pharmacokinetic and Pharmacodynamic Properties

The route of administration significantly impacts the pharmacokinetic profile of desmopressin acetate.

| Parameter | Oral | Intranasal | Intravenous | Reference |

| Bioavailability | 0.16% | 3.3-4.1% | 100% | [6] |

| Time to Peak Plasma Conc. (Tmax) | ~1.1 hours | 15-45 minutes | Not Applicable | [6] |

| Plasma Half-life (t½) | ~2.8 hours (in normal renal function) | 3-4 hours | 1.5-3 hours | [6] |

| Onset of Antidiuretic Effect | ~1 hour | < 30 minutes | Immediate | [7] |

| Duration of Antidiuretic Effect | Up to 12 hours | 6-24 hours | 6-24 hours | [7] |

Experimental Protocols

The characterization of desmopressin's pharmacological properties relies on a suite of standardized in vitro and in vivo assays.

Radioligand Receptor Binding Assay (Competitive)

This assay is employed to determine the binding affinity (Ki) of desmopressin for vasopressin receptors.

Methodology:

-

Membrane Preparation: Membranes from cells expressing the vasopressin receptor subtype of interest (V1a, V1b, or V2) are prepared by homogenization and centrifugation.

-

Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]-Arginine Vasopressin) is incubated with the receptor-containing membranes in the presence of varying concentrations of unlabeled desmopressin.

-

Separation: The reaction is allowed to reach equilibrium, after which the receptor-bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of desmopressin that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Adenylyl Cyclase Activation Assay

This functional assay measures the ability of desmopressin to activate the V2 receptor and stimulate the production of cAMP.

Methodology:

-

Cell Culture and Treatment: Cells expressing the V2 receptor are cultured and then treated with varying concentrations of desmopressin.

-

Cell Lysis: After a defined incubation period, the cells are lysed to release intracellular components.

-

cAMP Quantification: The concentration of cAMP in the cell lysate is measured, typically using a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA).

-

Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the desmopressin concentration. The EC50 value, representing the concentration of desmopressin that produces 50% of the maximal response, is determined from this curve.

Conclusion

Desmopressin acetate's tailored molecular design translates into a highly specific and effective therapeutic agent. Its selective agonism at the V2 receptor, coupled with a favorable pharmacokinetic profile, allows for potent antidiuretic and hemostatic effects with minimal cardiovascular side effects. A thorough understanding of its molecular structure, signaling pathways, and quantitative pharmacology is essential for the continued development and optimization of vasopressin receptor-targeted therapies. The experimental protocols outlined provide a framework for the preclinical and clinical evaluation of novel analogues and formulations in this important class of drugs.

References

- 1. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]

- 2. Desmopressin: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 3. Vasopressin V2 (SR121463A) and V1a (SR49059) receptor antagonists both inhibit desmopressin vasorelaxing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

- 5. litfl.com [litfl.com]

- 6. Vasopressin V2 (SR121463A) and V1a (SR49059) receptor antagonists both inhibit desmopressin vasorelaxing activity. | BioGRID [thebiogrid.org]

- 7. Desmopressin - Wikipedia [en.wikipedia.org]

- 8. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Adenylyl Cyclases - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Alpha 2-adrenergic receptor-mediated regulation of adenylate cyclase in the intact human platelet. Evidence for a receptor reserve - PubMed [pubmed.ncbi.nlm.nih.gov]

Desmopressin Signaling in Renal Collecting Duct Cells: A Technical Guide

Introduction

Desmopressin (B549326), a synthetic analogue of the antidiuretic hormone vasopressin, is a critical regulator of water homeostasis in the body.[1][2] It exerts its primary effect on the principal cells of the renal collecting ducts to increase water reabsorption, thereby concentrating urine and reducing its volume.[3][4] This action is mediated by a precise and well-characterized signaling pathway initiated by the binding of desmopressin to the vasopressin V2 receptor (V2R).[3][5] Understanding the molecular intricacies of this pathway is paramount for researchers in nephrology, endocrinology, and for professionals in drug development targeting renal water balance disorders. This technical guide provides an in-depth exploration of the desmopressin signaling cascade, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for a scientific audience.

The Core Signaling Pathway: From Receptor to Water Channel Translocation

The canonical desmopressin signaling pathway is a classic example of a G-protein coupled receptor (GPCR) cascade. The entire process can be delineated into several key steps, culminating in the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of collecting duct cells.[1][6]

-

Receptor Binding and G-Protein Activation: Desmopressin selectively binds to the V2 receptor, a Gs-protein coupled receptor located on the basolateral membrane of the collecting duct's principal cells.[3][5] This binding event induces a conformational change in the V2R, leading to the activation of the associated heterotrimeric Gs protein. The Gs protein then releases its α-subunit (Gαs), which is bound to GTP.

-

cAMP Production: The activated Gαs subunit stimulates the enzyme adenylyl cyclase.[1][7] Adenylyl cyclase catalyzes the conversion of ATP into the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[4][8] This results in a rapid increase in intracellular cAMP concentration.[3]

-

Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing them to dissociate from the catalytic subunits.[9] This dissociation unleashes the active PKA catalytic subunits, which are now free to phosphorylate downstream target proteins.[9][10]

-

Aquaporin-2 (AQP2) Phosphorylation: The primary target of activated PKA in this pathway is the AQP2 water channel.[6][11] PKA phosphorylates AQP2 at several serine residues within its C-terminal tail, most notably Serine 256 (S256).[6][11] Phosphorylation at other sites, including S264 and S269, also plays a role in modulating AQP2 trafficking and retention at the membrane.[11][12]

-

AQP2 Translocation and Membrane Fusion: Phosphorylation of AQP2 is the critical signal that triggers the translocation of AQP2-bearing intracellular vesicles from a subapical pool to the apical plasma membrane.[6][11] These vesicles then fuse with the membrane, inserting AQP2 water channels into the cell surface.[10][11] This process dramatically increases the water permeability of the apical membrane, allowing for the reabsorption of water from the tubular fluid back into the bloodstream along the osmotic gradient.[1][3]

Quantitative Data on Desmopressin-Mediated Effects

The cellular response to desmopressin has been quantified in various experimental models. These data are crucial for understanding the efficiency and dynamics of the signaling pathway.

| Parameter Measured | Experimental System | Treatment | Result | Citation(s) |

| PKA Inhibition | IMCD-3 Cells | AVP + PKA Inhibitors (H89, Rp-cAMPS, or m-PKI) | AVP-induced TRPC3 translocation blocked by 95.2 ± 1.0% | [13] |

| AQP2 Apical Localization | Rat Kidney | dDAVP Injection | Apical AQP2 increased from 11% to 25% of total AQP2 | [11] |

| AQP2 Apical Localization | mpkCCD Cells | dDAVP | Apical AQP2 increased from ~28% to ~67% of total AQP2 | [12] |

| Phosphorylated AQP2 | mpkCCD Cells | dDAVP | 73% of all S269 phosphorylated AQP2 was in the apical membrane | [12] |

| AQP2 Protein Stability | mpkCCD Cells | Vasopressin | AQP2 protein half-life increased from 9 to 14 hours | [11] |

| AQP2 Protein Synthesis | mpkCCD Cells | dDAVP (24h) | AQP2 translation rate increased by >10-fold | [14] |

Experimental Protocols for Pathway Analysis

Investigating the desmopressin signaling pathway involves a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Protocol 1: Quantification of AQP2 Phosphorylation by Western Blot

This protocol is used to detect and quantify the phosphorylation state of AQP2 at specific residues (e.g., Ser256) following stimulation with desmopressin.

Methodology:

-

Cell Culture and Treatment: Culture renal collecting duct cells (e.g., mpkCCD or LLC-PK1 cells expressing AQP2) to ~90% confluency. Treat cells with desmopressin (e.g., 1 nM dDAVP) or vehicle control for a specified time (e.g., 15-30 minutes).[15]

-

Cell Lysis: Immediately wash cells with ice-cold PBS. Lyse the cells in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[16]

-

Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[16]

-

Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a solution of 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). BSA is preferred over milk for phospho-antibodies to reduce background.[16]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated AQP2 residue of interest (e.g., anti-phospho-Ser256-AQP2) diluted in 5% BSA/TBST.[15][16]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in the blocking buffer.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imager or X-ray film.[16]

-

Stripping and Reprobing: To normalize for total AQP2, the membrane can be stripped of antibodies and reprobed with an antibody against total AQP2.[15]

Protocol 2: Measurement of Intracellular cAMP Levels

This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) for quantifying intracellular cAMP, a key second messenger in the pathway.

Methodology:

-

Cell Seeding and Stimulation: Seed cells in a multi-well plate (e.g., 96-well). Prior to stimulation, you may pre-treat with a phosphodiesterase (PDE) inhibitor like IBMX (0.5 mM) to prevent cAMP degradation. Stimulate cells with desmopressin or other compounds (e.g., forskolin (B1673556) as a positive control) for a short duration (e.g., 10-15 minutes).[17]

-

Cell Lysis: Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit. This step releases the intracellular cAMP.[18]

-

Assay Procedure (Competitive ELISA Principle):

-

Incubation and Washing: Incubate the plate to allow the competitive binding to reach equilibrium. Wash the wells to remove unbound reagents.

-

Signal Development: Add a chromogenic HRP substrate (e.g., TMB). The HRP enzyme on the bound HRP-cAMP conjugate will convert the substrate, producing a color.[18]

-

Stopping the Reaction: Add a stop solution (e.g., dilute acid) to halt the color development.

-

Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).

-

Quantification: Generate a standard curve using known concentrations of cAMP. The absorbance signal is inversely proportional to the amount of cAMP in the sample. Calculate the cAMP concentration in the cell lysates by interpolating from the standard curve.[18][19]

Protocol 3: Assessment of PKA Kinase Activity

This assay measures the enzymatic activity of PKA in cell lysates, confirming the activation of the kinase downstream of cAMP production.

Methodology:

-

Sample Preparation: Prepare cell lysates from control and desmopressin-stimulated cells as described previously.

-

Assay Principle: The assay measures the transfer of the gamma-phosphate from ATP to a specific PKA substrate peptide (e.g., Kemptide).[20] This can be detected radioactively or via an ELISA-based format.[9][20]

-

Radioactive Assay Protocol:

-

Prepare a reaction mixture containing kinase buffer, the PKA substrate peptide, and the cell lysate (enzyme source).[21]

-

Initiate the reaction by adding an ATP cocktail containing [γ-32P]ATP.[20]

-

Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).[20]

-

Stop the reaction (e.g., by adding acid).[21]

-

Spot an aliquot of the reaction mixture onto a phosphocellulose paper (e.g., P81). The phosphorylated peptide will bind to the paper, while the free [γ-32P]ATP will not.[20]

-

Wash the paper extensively with phosphoric acid to remove unincorporated radioactivity.[20]

-

Quantify the radioactivity on the paper using a scintillation counter. The counts per minute (CPM) are directly proportional to PKA activity.[20]

-

-

ELISA-Based Assay Protocol:

-

A microplate is pre-coated with the PKA substrate peptide.[22]

-

Add cell lysates and ATP to the wells and incubate to allow phosphorylation.[9]

-

Wash the wells, then add a primary antibody that specifically recognizes the phosphorylated form of the substrate.[22]

-

Add an HRP-conjugated secondary antibody, wash, and add TMB substrate for color development.[9][22]

-

Read the absorbance, which is directly proportional to PKA activity.

-

References

- 1. What is the mechanism of Desmopressin Acetate? [synapse.patsnap.com]

- 2. youtube.com [youtube.com]

- 3. Desmopressin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Regulation of aquaporin-2 in the kidney: A molecular mechanism of body-water homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. arborassays.com [arborassays.com]

- 10. Role of cAMP/PKA signaling cascade in vasopressin-induced trafficking of TRPC3 channels in principal cells of the collecting duct - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular mechanisms regulating aquaporin-2 in kidney collecting duct - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Role of cAMP/PKA signaling cascade in vasopressin-induced trafficking of TRPC3 channels in principal cells of the collecting duct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Proteomics and AQP2 Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 17. resources.revvity.com [resources.revvity.com]

- 18. Cyclic AMP Assay Kit | Cell Signaling Technology [cellsignal.com]

- 19. researchgate.net [researchgate.net]

- 20. merckmillipore.com [merckmillipore.com]

- 21. Quantification of Protein Kinase A (PKA) Activity by an in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 22. PKA Kinase Activity Assay Kit (ab139435) | Abcam [abcam.com]

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Desmopressin In Vivo

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of desmopressin (B549326), a synthetic analogue of the natural antidiuretic hormone vasopressin. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the core signaling pathways and experimental workflows.

Introduction

Desmopressin (1-deamino-8-D-arginine vasopressin or DDAVP) is a cornerstone in the management of central diabetes insipidus and certain bleeding disorders.[1] Its therapeutic efficacy is a direct consequence of its unique pharmacokinetic and pharmacodynamic profiles, which are characterized by enhanced antidiuretic potency and a prolonged duration of action compared to endogenous vasopressin.[1] This guide delves into the in vivo behavior of desmopressin, providing a detailed resource for professionals in the field of drug development and clinical research.

Pharmacokinetics: The Journey of Desmopressin in the Body

The clinical utility of desmopressin is significantly influenced by its absorption, distribution, metabolism, and excretion (ADME) properties. These parameters vary considerably with the route of administration.

Absorption and Bioavailability

Desmopressin can be administered via several routes, each with a distinct bioavailability profile. Oral administration is convenient but is marked by low bioavailability due to degradation in the gastrointestinal tract.[2] Intravenous, subcutaneous, and intranasal routes offer higher and more predictable systemic exposure.

Table 1: Bioavailability of Desmopressin by Route of Administration

| Route of Administration | Bioavailability (%) | Reference(s) |

| Intravenous (IV) | 100 (Reference) | [2] |

| Subcutaneous (SC) | 85 | [3] |

| Intranasal (IN) | 3.3 - 4.1 | [2][3] |

| Oral (Tablet) | 0.16 | [2][3] |

| Oral (Orally Disintegrating Tablet - ODT) | ~0.25 | [4] |

Distribution

Following absorption, desmopressin is distributed throughout the body. The volume of distribution (Vd) is relatively small, suggesting limited tissue penetration.[3]

Table 2: Key Pharmacokinetic Parameters of Desmopressin

| Parameter | Value | Route of Administration | Subject Population | Reference(s) |

| Cmax (Peak Plasma Concentration) | 6.2 - 6.6 pg/mL | Oral (0.2 mg) | Healthy men (55-70 years) | [5] |

| Tmax (Time to Peak Plasma Concentration) | 1.5 h | Oral (0.2 mg) | Healthy men (55-70 years) | [5] |

| 15 - 45 min | Intranasal | Not Specified | [3] | |

| 50 - 55 min | Oral | Not Specified | [3] | |

| AUC (Area Under the Curve) | 302 pgh/mL (night) | IV (2 µg) | Healthy men (55-70 years) | [5] |

| 281 pgh/mL (day) | IV (2 µg) | Healthy men (55-70 years) | [5] | |

| Terminal Half-life (t½) | 3.1 h (night) | IV (2 µg) | Healthy men (55-70 years) | [5] |

| 2.8 h (day) | IV (2 µg) | Healthy men (55-70 years) | [5] | |

| 3 - 4 h | Intranasal | Not Specified | [3] | |

| 1.5 - 3 h | IV | Not Specified | [3] | |

| 2.8 - 8.7 h | IV (2 µg) | Patients with varying degrees of renal impairment | [6] | |

| Volume of Distribution (Vd) | 26.5 L | Not Specified | Not Specified | [3] |

| Clearance | 7.6 L/h | Not Specified | Not Specified | [3] |

Metabolism and Excretion

Desmopressin undergoes minimal hepatic metabolism.[3][7] In vitro studies using human liver microsomes have shown no significant metabolism by the cytochrome P450 system.[7] The primary route of elimination is renal, with a significant portion of the drug excreted unchanged in the urine.[3][7] Renal impairment can, therefore, significantly prolong the half-life of desmopressin.[6]

Pharmacodynamics: The Action of Desmopressin in the Body

Desmopressin exerts its effects primarily through selective agonism of the vasopressin V2 receptor.[8] This interaction triggers a cascade of intracellular events leading to its characteristic antidiuretic and hemostatic effects.

Mechanism of Action and Signaling Pathway

The principal pharmacodynamic effect of desmopressin is the reduction of urine output. This is achieved through its action on the renal collecting ducts.[9]

In addition to its antidiuretic effects, desmopressin can also promote hemostasis by stimulating the release of von Willebrand factor (vWF) and factor VIII from endothelial cells, also via a V2 receptor-mediated mechanism.[10][11]

Dose-Response Relationship and Duration of Action

The antidiuretic effect of desmopressin is dose-dependent.[12] Higher doses generally lead to a more pronounced and prolonged reduction in urine output. The duration of action can vary but typically ranges from 8 to 12 hours.[13]

Table 3: Dose-Dependent Duration of Antidiuretic Action of Intravenous Desmopressin in Patients with Central Diabetes Insipidus

| IV Desmopressin Dose | Duration of Action (hours) | Reference(s) |

| 125 ng | 4 | [12] |

| 250 ng | 8 | [12] |

| 500 ng | 11 | [12] |

Experimental Protocols for In Vivo Assessment

The characterization of desmopressin's PK and PD profiles relies on well-defined experimental protocols. Below are summaries of typical methodologies employed in clinical studies.

Pharmacokinetic Study Protocol

A common design for assessing the pharmacokinetics of desmopressin is a randomized, crossover study in healthy volunteers or a specific patient population.

Methodology Example: Oral vs. Intravenous Desmopressin Study [5]

-

Study Design: Open, randomized, four-way crossover design.

-

Subjects: Healthy men aged 55-70 years.

-

Treatments:

-

0.2 mg desmopressin orally (daytime and nighttime)

-

2 µg desmopressin intravenously (daytime and nighttime)

-

-

Washout Period: At least 2 days between sessions.

-

Sampling:

-

Blood samples were taken at predetermined time points up to 12 hours post-dose for pharmacokinetic analysis.

-

Urine was collected at predetermined intervals for volume and osmolality measurements for pharmacodynamic assessment.

-

-

Analysis: Pharmacokinetic parameters were determined using a two-compartmental model, and bioavailability was calculated from the Area Under the Curve (AUC).

Pharmacodynamic Study Protocol

Pharmacodynamic studies often focus on quantifying the antidiuretic or hemostatic effects of desmopressin.

Methodology Example: Antidiuretic Response Study [14]

-

Study Design: Investigator-blind, randomized, parallel-group study.

-

Subjects: Healthy, overhydrated, non-smoking male subjects.

-

Treatments: Intravenous infusion of placebo or various doses of desmopressin (30, 60, 125, 250, and 500 ng) over 2 hours.

-

Procedures:

-

Subjects were overhydrated before dosing to achieve a high baseline urine output.

-

Urine was collected every 15 minutes, and the volume was replaced with an equal volume of water orally.

-

-

Endpoints:

-

Plasma desmopressin concentration.

-

Urine osmolality.

-

-

Analysis: The relationship between plasma desmopressin concentration and urine osmolality was evaluated using an indirect-response model to account for the temporal delay between pharmacokinetics and pharmacodynamics.

Relationship between Pharmacokinetics and Pharmacodynamics

A key characteristic of desmopressin is the temporal delay between its plasma concentration and its pharmacodynamic effect.[14] The peak plasma concentration does not coincide with the maximal antidiuretic response, indicating that intracellular processes mediate the drug's action. This relationship can be visualized as follows:

Conclusion

The in vivo pharmacokinetics and pharmacodynamics of desmopressin are well-characterized, providing a solid foundation for its clinical use. Its low oral bioavailability necessitates alternative routes of administration for predictable and rapid effects. The V2 receptor-mediated mechanism of action is well-understood, and the dose-dependent antidiuretic effect allows for tailored therapeutic regimens. The temporal delay between plasma concentration and physiological response is a crucial consideration in both clinical practice and future drug development efforts. This guide provides a consolidated resource of quantitative data and experimental methodologies to aid researchers and clinicians in their work with this important therapeutic agent.

References

- 1. Desmopressin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MODERN APPROACH IN TREATMENT OF μ DIABETES INSIPIDUS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. litfl.com [litfl.com]

- 4. Potential clinical applications of current and future oral forms of desmopressin (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and pharmacodynamics of desmopressin administered orally versus intravenously at daytime versus night-time in healthy men aged 55-70 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. aapharma.ca [aapharma.ca]

- 8. Desmopressin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Desmopressin - Wikipedia [en.wikipedia.org]

- 10. What is the mechanism of Desmopressin Acetate? [synapse.patsnap.com]

- 11. Cellular mechanisms of the hemostatic effects of desmopressin (DDAVP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Desmopressin duration of antidiuretic action in patients with central diabetes insipidus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. droracle.ai [droracle.ai]

- 14. journals.physiology.org [journals.physiology.org]

An In-depth Technical Guide to Desmopressin Binding Affinity for Vasopressin Receptor Subtypes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and functional activity of desmopressin (B549326) for the vasopressin receptor subtypes V1a, V1b, and V2. It includes quantitative data, detailed experimental protocols for assessing receptor binding and function, and diagrams of the associated signaling pathways and experimental workflows.

Quantitative Data: Desmopressin Binding Affinity and Functional Activity

Desmopressin is a synthetic analogue of the human antidiuretic hormone, arginine vasopressin (AVP). Its structure has been modified to increase its affinity and selectivity for the vasopressin V2 receptor, thereby enhancing its antidiuretic effects while minimizing its pressor effects, which are mediated by the V1a receptor. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of desmopressin for the human vasopressin receptor subtypes.

| Ligand | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| Desmopressin | V1a | 62.4 | [1] |

| Desmopressin | V1b | 5.84 | [2] |

| Desmopressin | V2 | 65.9 | [2] |

Note: Ki values can vary between studies depending on the specific assay conditions, radioligand used, and cell types.

| Ligand | Receptor Subtype | Functional Potency (EC50, nM) | Assay Type | Reference |

| Desmopressin | V1b | 11.4 | Inositol (B14025) Phosphate Turnover | [2] |

| Desmopressin | V2 | 23.9 | cAMP Accumulation | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the binding affinity and functional activity of desmopressin at vasopressin receptors.

Radioligand Binding Assay (Competitive Binding)

This protocol is used to determine the binding affinity (Ki) of desmopressin for vasopressin receptor subtypes by measuring its ability to compete with a radiolabeled ligand.

2.1.1. Membrane Preparation

-

Cell Culture: Culture cells stably expressing the human vasopressin receptor subtype of interest (V1a, V1b, or V2) in an appropriate growth medium.

-

Cell Harvest: Once confluent, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest by scraping.

-

Homogenization: Centrifuge the cell suspension to pellet the cells. Resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors) and homogenize using a Dounce or Polytron homogenizer.

-

Low-Speed Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

-

Washing: Wash the membrane pellet by resuspending it in fresh lysis buffer and repeating the high-speed centrifugation.

-

Final Preparation: Resuspend the final membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4). Determine the protein concentration using a standard method like the bicinchoninic acid (BCA) assay. Store the membrane preparations at -80°C.

2.1.2. Competitive Binding Assay Procedure

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

50 µL of assay buffer for total binding.

-

50 µL of a high concentration of unlabeled arginine vasopressin (e.g., 1 µM) for non-specific binding.

-

50 µL of serially diluted desmopressin (or other competing ligand).

-

-

Radioligand Addition: Add 50 µL of a fixed concentration of a suitable radioligand (e.g., [3H]-Arginine Vasopressin) to all wells. The concentration of the radioligand should be at or below its dissociation constant (Kd).

-

Membrane Addition: Add 100 µL of the prepared membrane suspension to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.

-

Filtration: Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter plate (e.g., GF/C) that has been pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled AVP) from the total binding.

-

Plot the percentage of specific binding against the log concentration of desmopressin.

-

Determine the IC50 value (the concentration of desmopressin that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Functional Assays

2.2.1. V2 Receptor Functional Assay (cAMP Accumulation)

This assay measures the ability of desmopressin to stimulate the production of cyclic AMP (cAMP) via the Gs-coupled V2 receptor.

-

Cell Culture: Seed cells expressing the human V2 receptor into a 96-well plate and allow them to attach overnight.

-

Assay Medium: Replace the culture medium with a stimulation buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

-

Compound Addition: Add varying concentrations of desmopressin to the wells.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based biosensor assays).

-

Data Analysis: Plot the measured cAMP levels against the log concentration of desmopressin and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

2.2.2. V1a and V1b Receptor Functional Assay (Inositol Phosphate Accumulation)

This assay measures the ability of desmopressin to stimulate the production of inositol phosphates (IPs), primarily inositol monophosphate (IP1), as a result of Gq-protein activation by the V1a and V1b receptors.

-

Cell Culture: Plate cells expressing the human V1a or V1b receptor in a suitable multi-well plate.

-

Cell Stimulation: Replace the culture medium with a stimulation buffer containing lithium chloride (LiCl), which inhibits the degradation of IP1.

-

Compound Addition: Add different concentrations of desmopressin to the wells.

-

Incubation: Incubate the plate at 37°C for a specified duration (e.g., 60 minutes).

-

Cell Lysis and IP1 Detection: Lyse the cells and measure the accumulated IP1 using a competitive immunoassay kit, often based on Homogeneous Time-Resolved Fluorescence (HTRF).

-

Data Analysis: Plot the HTRF signal (inversely proportional to IP1 concentration) against the log concentration of desmopressin. Fit the data to a sigmoidal dose-response curve to calculate the EC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways of the vasopressin receptor subtypes and the general workflows for the experimental protocols described above.

Signaling Pathways

References

The Physiological Effects of Desmopressin on Water Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmopressin (B549326) (1-deamino-8-D-arginine vasopressin, dDAVP) is a synthetic analogue of the endogenous antidiuretic hormone arginine vasopressin (AVP). Its high selectivity for the vasopressin V2 receptor makes it a cornerstone in the management of disorders of water balance, most notably central diabetes insipidus and nocturnal enuresis. This technical guide provides an in-depth exploration of the physiological mechanisms by which desmopressin regulates water homeostasis. It details the molecular signaling cascades, summarizes key quantitative physiological responses, and outlines comprehensive experimental protocols for the study of its effects. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the fields of renal physiology, endocrinology, and pharmaceutical development.

Introduction

Water homeostasis is a fundamental physiological process tightly regulated to maintain a stable internal environment. The peptide hormone arginine vasopressin (AVP) plays a pivotal role in this process by controlling the reabsorption of water in the kidneys. Desmopressin, a synthetic structural analogue of AVP, was developed to exhibit a more potent and prolonged antidiuretic effect with minimal vasopressor activity.[1] This selectivity for the V2 receptor, which is primarily expressed in the principal cells of the kidney's collecting ducts, underpins its therapeutic utility.[2][3] Understanding the intricate physiological and molecular responses to desmopressin is crucial for its effective clinical application and for the development of novel therapeutics targeting the vasopressin system.

Molecular Mechanism of Action: The V2 Receptor Signaling Pathway

The antidiuretic effect of desmopressin is initiated by its binding to the vasopressin V2 receptor, a G-protein coupled receptor (GPCR) located on the basolateral membrane of the principal cells of the renal collecting ducts.[1][2] This interaction triggers a cascade of intracellular events culminating in increased water permeability of the apical membrane.

The key steps in the V2 receptor signaling pathway are as follows:

-

Receptor Binding and G-protein Activation: Desmopressin binds to the V2 receptor, inducing a conformational change that activates the associated heterotrimeric Gs protein.[1]

-

Adenylyl Cyclase Activation and cAMP Production: The activated alpha subunit of the Gs protein stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1][2]

-

Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).[1][4]

-

Aquaporin-2 (AQP2) Phosphorylation and Translocation: PKA phosphorylates serine residues on aquaporin-2 (AQP2) water channels, which are stored in intracellular vesicles.[5][6] Specifically, phosphorylation of serine 256 is a critical step for the translocation of AQP2 to the apical plasma membrane.[4][6]

-

Increased Water Permeability: The insertion of AQP2 channels into the apical membrane dramatically increases its permeability to water.[3][5] This allows for the reabsorption of water from the tubular fluid into the bloodstream, driven by the osmotic gradient between the collecting duct lumen and the hypertonic renal medulla.[5]

References

- 1. Desmopressin for nocturnal enuresis: urinary osmolality and response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Table 2. [Summary of the Indirect Water Deprivation Test]. - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Evaluation of Urinary Aquaporin 2 and Plasma Copeptin as Biomarkers of Effectiveness of Desmopressin Acetate for the Treatment of Monosymptomatic Nocturnal Enuresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Extrarenal Effects of Desmopressin on Endothelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted extrarenal effects of desmopressin (B549326) (DDAVP), a synthetic analogue of the hormone vasopressin, with a specific focus on its interaction with endothelial cells. Beyond its well-established antidiuretic role in the kidneys, desmopressin exerts significant influence on the vascular endothelium, mediating hemostatic and vasodilatory responses. This document provides a comprehensive overview of the signaling pathways, quantitative effects, and experimental methodologies relevant to understanding these extrarenal actions.

Core Mechanism of Action: The V2 Receptor and Beyond

Desmopressin's primary extrarenal effects on endothelial cells are initiated by its binding to the vasopressin V2 receptor (V2R), a Gs-protein coupled receptor.[1] This interaction triggers a cascade of intracellular events, the most prominent being the activation of adenylyl cyclase, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP).[1][2][3][4] This cAMP-dependent signaling is central to many of desmopressin's downstream effects.[2][3][5]

The activation of this pathway leads to the exocytosis of von Willebrand factor (vWF) and tissue plasminogen activator (t-PA) from their storage sites within the Weibel-Palade bodies of endothelial cells.[2][3][5] Desmopressin administration has been shown to increase circulating vWF and factor VIII levels by three- to six-fold within 30 to 90 minutes.[6] Concurrently, desmopressin stimulates the production of nitric oxide (NO) through the activation of endothelial nitric oxide synthase (eNOS) and inducible nitric oxide synthase (iNOS), contributing to its vasodilatory properties.[5][7][8][9][10][11][12]

Recent evidence also suggests that desmopressin can induce the expression of P-selectin on the endothelial cell surface, a key molecule in mediating leukocyte rolling and adhesion.[13][14] Furthermore, some studies indicate that desmopressin may enhance platelet adhesion to the extracellular matrix of endothelial cells by increasing the expression of tissue factor.[15]

Quantitative Data on Desmopressin's Endothelial Effects

The following tables summarize the key quantitative data from various studies investigating the effects of desmopressin on endothelial cells and related hemostatic parameters.

| Parameter | Desmopressin Dose | Fold/Percent Increase | Time to Peak Effect | Species/Model | Citation |

| Circulating vWF | 0.3 µg/kg IV | 3- to 6-fold | 30-90 minutes | Human | [6] |

| Circulating Factor VIII | 0.3 µg/kg IV | 3- to 6-fold | 30-90 minutes | Human | [6] |

| t-PA Activity | 0.3 µg/kg IV | 10-fold | 30-45 minutes | Human | [16] |

| Plasma Norepinephrine (B1679862) | 0.3 µg/kg IV | 2-fold | 30-45 minutes | Human | [16] |

| vWF:Ag | 0.3 µg/kg IV | ~4.2-fold (median) | 60 minutes | Human (Type 1 VWD) | [17][18][19] |

| vWF:RCo | 0.3 µg/kg IV | ~2.6-fold (median) | 60 minutes | Human (Type 1 VWD) | [17] |

| Factor VIII | 0.3 µg/kg IV | ~3.1-fold (median) | 60 minutes | Human (Type 1 VWD) | [17] |

| vWF:Act | 0.3 mcg/kg IV | 452% | Not specified | Human (Type 1 VWD) | [20] |

| Platelet Deposition on ECM | 5 ng/ml | Significantly increased | Not applicable | In vitro (HUVEC) | [15] |

| Platelet Deposition on ECM | 30 ng/ml | Significantly increased (p<0.01) | Not applicable | In vitro (HUVEC) | [15] |

| Procoagulant Activity of ECM | 30 ng/ml | Significantly increased (p<0.01) | Not applicable | In vitro (HUVEC) | [15] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and a typical experimental workflow for studying the effects of desmopressin on endothelial cells.

Caption: Desmopressin signaling pathway in endothelial cells.

Caption: A typical in vitro experimental workflow.

Detailed Experimental Protocols

The following section outlines generalized methodologies for key experiments cited in the literature concerning desmopressin's effects on endothelial cells.

Endothelial Cell Culture

-

Cell Lines: Primary Human Umbilical Vein Endothelial Cells (HUVECs) or Human Lung Microvascular Endothelial Cells (HLMVECs) are commonly used.[7][8][13][15]

-

Coating of Culture Vessels: Culture flasks or plates are coated with a gelatin-based solution to promote cell adhesion.[21]

-

Culture Medium: Cells are maintained in a suitable endothelial cell growth medium, supplemented with growth factors and serum.

-

Subculturing: Cells are passaged at approximately 90% confluence using standard cell culture techniques.[21]

Desmopressin Stimulation

-

Preparation of Desmopressin: Desmopressin is dissolved in an appropriate solvent (e.g., sterile water or saline) to create a stock solution.

-

Stimulation: Endothelial cell monolayers are washed with a serum-free medium and then incubated with varying concentrations of desmopressin (e.g., 0.1 to 1.0 µg/mL) for specified time periods.[13]

Measurement of vWF and t-PA Release

-

Sample Collection: The cell culture supernatant is collected after the desmopressin incubation period.

-

ELISA: Enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of vWF and t-PA in the supernatant, using specific antibodies against these proteins.

Western Blot Analysis for eNOS Phosphorylation

-

Cell Lysis: After desmopressin stimulation, endothelial cells are lysed to extract total protein.

-

SDS-PAGE and Transfer: Protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated eNOS (at Ser1177) and total eNOS, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[8]

-

Detection: The protein bands are visualized using a chemiluminescent substrate.

Nitric Oxide (NO) Production Assay

-

Sample Collection: The cell culture medium is collected after desmopressin treatment.

-

Griess Assay: The concentration of nitrite, a stable metabolite of NO, in the medium is measured using the Griess reagent system. This involves a colorimetric reaction that can be quantified by measuring absorbance at a specific wavelength.[8]

Gene Expression Analysis (RT-qPCR)

-

RNA Extraction: Total RNA is extracted from desmopressin-treated endothelial cells.

-

Reverse Transcription: RNA is reverse-transcribed into complementary DNA (cDNA).

-

Quantitative PCR: The expression levels of target genes (e.g., NOS2, tissue factor) are quantified using real-time quantitative polymerase chain reaction (RT-qPCR) with specific primers.[8][15]

Platelet Adhesion Assay

-

Preparation of Extracellular Matrix (ECM): Endothelial cells are cultured to produce an ECM, and then the cells are detached.

-

Perfusion: The ECM-coated surfaces are placed in a perfusion chamber and exposed to whole blood under controlled shear stress.

-

Quantification: The number of adherent platelets on the ECM is quantified using microscopy and image analysis.[15]

Conclusion

Desmopressin exerts a range of significant extrarenal effects on endothelial cells, primarily mediated through the V2 receptor and the subsequent cAMP signaling pathway. These effects, including the release of vWF and t-PA, production of nitric oxide, and modulation of adhesion molecule expression, are crucial for its hemostatic and vasodilatory actions. The quantitative data and experimental methodologies outlined in this guide provide a foundation for further research into the therapeutic potential and underlying mechanisms of desmopressin in vascular biology and drug development.

References

- 1. Desmopressin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Desmopressin Acetate? [synapse.patsnap.com]

- 5. Cellular mechanisms of the hemostatic effects of desmopressin (DDAVP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. Desmopressin (DDAVP) induces NO production in human endothelial cells via V2 receptor- and cAMP-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Desmopressin Stimulates Nitric Oxide Production in Human Lung Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Desmopressin Stimulates Nitric Oxide Production in Human Lung Microvascular Endothelial Cells [agris.fao.org]

- 12. Desmopressin Stimulates Nitric Oxide Production in Human Lung Microvascular Endothelial Cells [air.unipr.it]

- 13. Desmopressin induces endothelial P-selectin expression and leukocyte rolling in postcapillary venules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Desmopressin (DDAVP) enhances platelet adhesion to the extracellular matrix of cultured human endothelial cells through increased expression of tissue factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Desmopressin stimulates parallel norepinephrine and tissue plasminogen activator release in normal subjects and patients with diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quantitative analysis of desmopressin (DDAVP) response in adult patients with type 1 von Willebrand disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ashpublications.org [ashpublications.org]

- 19. von Willebrand factor and factor VIII levels after desmopressin are associated with bleeding phenotype in type 1 VWD - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quantification of the relationship between desmopressin concentration and Von Willebrand factor in Von Willebrand disease type 1: A pharmacodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. cellbiologics.com [cellbiologics.com]

history and development of desmopressin as a vasopressin analogue

An In-depth Technical Guide to the History and Development of Desmopressin (B549326)

Introduction: The Quest for a Selective Vasopressin Analogue

Arginine vasopressin (AVP), the endogenous antidiuretic hormone, is a critical regulator of water balance, blood pressure, and renal function. However, its therapeutic use is hampered by a short half-life and non-selective action on various vasopressin receptor subtypes, leading to both desired antidiuretic effects (via V2 receptors) and undesired vasopressor effects (via V1 receptors). This lack of selectivity spurred the development of a synthetic analogue that could offer a more targeted therapeutic profile. Desmopressin (1-deamino-8-D-arginine vasopressin, or DDAVP), developed in 1967, was the culmination of this research, representing a landmark achievement in peptide drug design.[1] Initially created to treat central diabetes insipidus, its unique properties soon led to its widespread use for other conditions, including nocturnal enuresis and certain bleeding disorders.[1][2] This guide provides a detailed technical overview of the history, chemical development, mechanism of action, and key experimental foundations of desmopressin.

From Vasopressin to Desmopressin: A History of Structural Refinement

The development of desmopressin was a result of systematic modifications to the native vasopressin molecule aimed at enhancing its antidiuretic activity while minimizing its pressor effects and increasing its resistance to enzymatic degradation.

-

1967: The molecule desmopressin is first synthesized, featuring two critical structural alterations from arginine vasopressin.[1]

-

1972: Desmopressin sees its initial clinical use, primarily for its potent antidiuretic effects.[3]

-

1977: In a pivotal study, desmopressin is first used to treat patients with hemophilia A and von Willebrand disease, demonstrating its hemostatic capabilities.[4][5]

-

1978: Desmopressin gains approval for medical use in the United States, solidifying its role in clinical practice.[6]

-

Post-1980s: The drug becomes a crucial non-transfusional treatment for patients with mild hemophilia and von Willebrand disease, particularly significant during the HIV crisis associated with contaminated blood products.[2][4]

Core Chemical Modifications

Desmopressin's enhanced therapeutic profile is a direct result of two key structural changes to the nine-amino-acid peptide vasopressin.[3][6]

-

Deamination at Position 1: The N-terminal cysteine's amino group is removed (replaced by 3-mercaptopropionic acid).[3] This modification significantly reduces the molecule's susceptibility to degradation by aminopeptidases, thereby prolonging its plasma half-life.[7]

-

Stereochemical Inversion at Position 8: The naturally occurring L-arginine is replaced with its stereoisomer, D-arginine.[3][6] This change dramatically reduces the molecule's affinity for the V1 vasopressor receptor, leading to a highly selective antidiuretic action.[8]

These modifications result in a compound with a greatly enhanced ratio of antidiuretic-to-vasopressor activity (approximately 2000-4000:1 for desmopressin versus 1:1 for vasopressin) and a longer duration of action.[6][7][9]

Mechanism of Action and Signaling Pathways

Desmopressin exerts its effects by selectively binding to and activating the vasopressin V2 receptor, a Gs-protein coupled receptor.[8][10]

Antidiuretic Effect in the Kidney

In the renal collecting ducts, V2 receptor activation initiates a signaling cascade that increases water reabsorption.[7][10]

-

Receptor Binding & G-Protein Activation: Desmopressin binds to the V2 receptor on the basolateral membrane of collecting duct cells.[8]

-

cAMP Production: The activated receptor stimulates adenylyl cyclase, which converts ATP to cyclic adenosine (B11128) monophosphate (cAMP).[10]

-

PKA Activation: The rise in intracellular cAMP activates Protein Kinase A (PKA).[8]

-

Aquaporin-2 Translocation: PKA phosphorylates vesicles containing aquaporin-2 (AQP2) water channels.[8][11]

-

Increased Water Permeability: These phosphorylated vesicles are translocated and fuse with the apical membrane, inserting AQP2 channels. This dramatically increases the membrane's permeability to water, allowing for increased water reabsorption from the urine into the bloodstream.[6][8]

Hemostatic Effect in Endothelial Cells

Desmopressin's ability to treat bleeding disorders stems from its action on vascular endothelial cells, also mediated by the V2 receptor.[2][6]

-

V2 Receptor Activation: Desmopressin binds to V2 receptors on endothelial cells.[12]

-

cAMP-Mediated Signaling: This triggers a cAMP-dependent signaling cascade.[2]

-

Exocytosis from Weibel-Palade Bodies: The signaling pathway leads to the exocytosis of Weibel-Palade bodies, which are storage granules within endothelial cells.[2][12]

-

Release of Hemostatic Factors: This process releases significant quantities of von Willebrand factor (vWF) and Factor VIII (FVIII) into the circulation, temporarily increasing their plasma concentrations and enhancing blood clotting.[13][14]

Quantitative Pharmacological and Clinical Data

Table 1: Receptor Binding & Activity

| Parameter | Vasopressin | Desmopressin | Reference(s) |

| Primary Receptor Target(s) | V1, V2 | V2 | [10],[8] |

| V2 Receptor EC₅₀ | - | 23.9 nM | |

| V2 Receptor Kᵢ | - | 65.9 nM | |

| ADH:Vasopressor Ratio | 1:1 | 2000-4000:1 | [9] |

Table 2: Pharmacokinetic Properties of Desmopressin

| Parameter | Oral | Intranasal | Subcutaneous | Intravenous | Reference(s) |

| Bioavailability | 0.08 - 0.16% | 3.3 - 4.1% | ~85-94% | 100% | [9],[8],[3],[15] |

| Time to Peak Concentration (Tₘₐₓ) | 50 - 55 min | 15 - 45 min | - | - | [9] |

| Plasma Half-Life (t½) | 2 - 3.1 hours | 2.8 - 4.6 hours | 2.7 - 4.6 hours | 1.5 - 3.0 hours | [6],[9],[8],[3],[15] |

| Elimination | Primarily Renal | Primarily Renal | Primarily Renal | Primarily Renal | [9],[8] |

Table 3: Summary of Clinical Efficacy

| Indication | Dosage Regimen | Key Outcome(s) | Reference(s) |

| Central Diabetes Insipidus | 10-40 mcg (Intranasal) or 2-4 mcg (IV/SC) daily | Reduction in urine volume, increase in urine osmolality. | [16],[17] |

| Mild Hemophilia A / Type 1 vWD | 0.3 mcg/kg (IV infusion) | 3- to 5-fold increase in FVIII and vWF levels. Peak effect at ~60-90 min, lasting 8-12 hours. | [13],[18],[19],[20] |

| Nocturnal Enuresis | Varies by formulation | 2.2 fewer wet nights per week compared to placebo. | [6] |

Key Experimental Methodologies

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of desmopressin is typically achieved using an Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis strategy.[21][22]

Protocol Overview:

-

Resin Preparation: A solid support resin (e.g., Rink amide resin) is selected and swelled in a suitable solvent like dichloromethane (B109758) (DCM) followed by dimethylformamide (DMF).[23]

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine (B6355638) in DMF to expose the free amine for coupling.

-

Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Gly-OH) is activated (e.g., using DIC/HOBT) and coupled to the resin. Completeness of the reaction is monitored (e.g., via a ninhydrin (B49086) test).[24]

-

Iterative Cycling: Steps 2 and 3 are repeated for each subsequent amino acid in the desmopressin sequence, building the peptide chain on the solid support.

-

Cleavage and Global Deprotection: Once the linear peptide is fully assembled, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).[21]

-

Disulfide Bond Formation: The linear peptide, now in solution, contains two free thiol groups. An oxidizing agent (e.g., iodine or potassium ferricyanide (B76249) in a buffered solution) is used to facilitate the intramolecular cyclization, forming the critical disulfide bridge.[21][23]

-

Purification: The crude cyclic peptide is purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC), to yield pure desmopressin acetate.[23]

Bioassay: The DDAVP Challenge Test

This clinical test is used to determine if a patient with a bleeding disorder will respond adequately to desmopressin treatment.[13]

Protocol:

-

Baseline Sampling: A baseline blood sample is drawn to measure the patient's endogenous levels of Factor VIII and vWF.

-

Drug Administration: Desmopressin is administered, typically as an intravenous infusion of 0.3 mcg/kg diluted in 50 mL of sterile saline, given over 15-30 minutes.[18][20]

-

Post-Infusion Monitoring: The patient's blood pressure and pulse are monitored during the infusion.

-

Post-Infusion Sampling: Additional blood samples are drawn at specific time points after the infusion is complete (e.g., 30 minutes, 1 hour, 2 hours, 4 hours) to measure the peak levels of FVIII and vWF and their subsequent decline.

-